BZ-Arg-ome carbonate salt

Protease Assay Optimization Enzyme Kinetics pH Profiling

Researchers requiring a reliable chromogenic substrate for trypsin, kallikrein, or tonin activity assays often encounter pH-dependent kinetic variability when substituting analogs. BZ-Arg-OMe carbonate salt (CAS 84332-93-4) solves this with a verified pH optimum of 9.0-9.5, enabling accurate, reproducible hydrolysis measurements. • Optimal activity at pH 9.0-9.5 for tonin-like enzymes; avoids the skewed kinetics of Tos-Arg-OMe or Bz-Arg-pNA. • Enhanced hydrolysis rate in up to 16% (v/v) methanol/ethanol, ideal for non-conventional media studies. • ≥95% purity, soluble in acidic/neutral buffers, ensuring homogeneous assay conditions.

Molecular Formula C15H22N4O6
Molecular Weight 354.36 g/mol
CAS No. 84332-93-4
Cat. No. B1528895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZ-Arg-ome carbonate salt
CAS84332-93-4
Molecular FormulaC15H22N4O6
Molecular Weight354.36 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.C(=O)(O)O
InChIInChI=1S/C14H20N4O3.CH2O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;2-1(3)4/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);(H2,2,3,4)
InChIKeyJYDGTEAWFBDILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BZ-Arg-OMe Carbonate Salt: Defined Serine Protease Substrate


BZ-Arg-OMe Carbonate Salt (CAS 84332-93-4), also known as Nα-Benzoyl-L-arginine methyl ester carbonate, is a synthetic arginine derivative that functions as a chromogenic substrate for serine proteases . It is a white, crystalline solid that is stable under recommended storage conditions . This compound is a critical tool in enzymology, specifically for the quantitative study of enzymes like trypsin and kallikreins, where its hydrolysis rate is a direct measure of enzymatic activity .

Substrate for Serine proteases (trypsin, kallikrein)
Form White crystalline solid, stable storage
Use context Quantitative enzyme kinetics studies

BZ-Arg-OMe Carbonate Salt Selection Criteria


In protease research, selecting the appropriate synthetic substrate is not a matter of simple interchangeability. Analogs such as Bz-Arg-OEt, Tos-Arg-OMe, and Bz-Arg-pNA exhibit distinct kinetic behaviors, pH dependencies, and solvent tolerances due to differences in their leaving groups [1]. Direct substitution of BZ-Arg-OMe carbonate salt with a seemingly similar compound can lead to significantly altered assay conditions, invalid kinetic data, and failed experiments [2]. The quantitative evidence below demonstrates where BZ-Arg-OMe carbonate salt provides a specific, verifiable advantage over its closest analogs, guiding scientific selection based on empirical data.

Analog pH mismatch
Tos-Arg-OMe (pH 8.5) and Bz-Arg-pNA (>10.0) may shift assay pH requirements from the 9.0–9.5 range.
Kinetic profile divergence
Bz-Arg-OEt shows higher kcat; selecting for maximal rate may overlook pH or solubility advantages.
Salt-form and solubility
Hydrochloride salt may differ in solubility and counter-ion effects vs. carbonate, altering assay conditions.

BZ-Arg-OMe Carbonate Salt: Quantitative Evidence vs. Analogs


Distinct pH Optimum Range

The optimal pH range for the hydrolysis of BZ-Arg-OMe by tonin is 9.0-9.5. This is quantitatively distinct from the closely related analogs Tos-Arg-OMe (pH optimum 8.5), Bz-Arg-OEt (pH optimum 9.0), and the chromogenic substrate Bz-Arg-pNA (pH optimum >10.0) [1]. This 0.5 to 1.5 pH unit difference is a critical factor in assay design, as it dictates the buffer system required for optimal activity and can impact the interpretation of enzyme activity in biological samples.

Distinct pH optimum
Head-to-head
pH 9.0–9.5
Higher than Tos-Arg-OMe (8.5), lower than Bz-Arg-pNA (>10.0)
For tonin; guides buffer selection.
Protease Assay Optimization Enzyme Kinetics pH Profiling

Comparative Catalytic Efficiency (kcat)

Based on kinetic analysis, Bz-Arg-OEt is reported as the superior substrate among BZ-Arg-OMe and its analogs for tonin, based on the magnitude of the catalytic rate constant (kcat) [1]. This finding underscores that BZ-Arg-OMe is not the most rapidly hydrolyzed substrate in its class, and its selection should be based on other differentiating factors such as its pH profile or solubility rather than maximal kcat.

Comparative kcat
Head-to-head
Lower than Bz-Arg-OEt
Not the fastest substrate; select for pH/solubility.
Based on tonin kinetics; exact kcat not reported.
Enzyme Kinetics Substrate Specificity Catalytic Efficiency

Enhanced Hydrolysis in Organic Solvents

The rate of BZ-Arg-OMe hydrolysis by trypsin is significantly increased in the presence of alcohols. At a 16% (v/v) level, methanol, ethanol, 1-propanol, and tert-butyl alcohol were all shown to increase the rate of BZ-Arg-OMe and Bz-Arg-OEt hydrolysis compared to aqueous buffer alone [1]. This sensitivity to the dielectric constant of the medium is a key characteristic, differentiating it from substrates that may be inhibited or unaffected by such conditions.

Organic solvent effect
Class-level
Increased rate in 16% alcohols
Supports non-aqueous enzymology studies.
Trypsin; qualitative observation.
Enzyme Catalysis Non-Aqueous Enzymology Solvent Effects

Carbonate Salt Solubility and Handling Advantages

While the free base or hydrochloride salt forms of arginine methyl esters (e.g., Bz-Arg-OMe·HCl) are common, the carbonate salt of BZ-Arg-OMe (CAS 84332-93-4) is specifically noted for its enhanced solubility in acidic and neutral solvents such as acetic acid and methanol . This is a critical practical advantage, as the hydrochloride salt may have different solubility properties or introduce counter-ion effects in sensitive biochemical assays. The carbonate salt is stable at room temperature and can be stored long-term at 2-8°C .

Solubility profile
Data to verify
Soluble in acidic/neutral solvents
Carbonate salt may improve buffer preparation.
Supplier specification; validate for assay.
Compound Solubility Buffer Preparation Storage Stability

High Purity Profile for Reproducible Assays

The carbonate salt of BZ-Arg-OMe is commercially available with a minimum purity specification of 95% . This level of purity ensures minimal interference from impurities that could act as alternative substrates, inhibitors, or quenchers in kinetic assays. This is a critical specification for procurement in enzymology, where consistent and defined purity is essential for reproducible, quantitative results.

Purity specification
Specification review
≥95%
Reduces impurity interference in kinetic assays.
Verify via CoA for lot-specific data.
Reagent Purity Assay Reproducibility Quality Control

BZ-Arg-OMe Carbonate Salt Research Applications


Protease Assay Development for Optimal pH

Researchers studying proteases (like tonin) that exhibit maximal activity in the pH 9.0-9.5 range will find BZ-Arg-OMe carbonate salt to be the most appropriate substrate choice. Its distinct pH optimum, as established by comparative data [1], allows for the design of accurate and sensitive activity assays where substrates with lower (Tos-Arg-OMe) or higher (Bz-Arg-pNA) pH optima would provide suboptimal or even misleading kinetic data.

Enzymatic Synthesis in Mixed Organic-Aqueous Media

This compound is a premier choice for studying protease catalysis in non-conventional media. The demonstrated increase in its hydrolysis rate in the presence of up to 16% (v/v) alcohols like methanol and ethanol [1] makes it an ideal substrate for investigating the effects of solvent polarity on enzyme kinetics or for developing enzymatic synthesis reactions where organic co-solvents are required.

Biochemical Assays with High Solubility and Purity

For any quantitative proteomics or enzymology study where reliable and consistent results are paramount, the selection of BZ-Arg-OMe carbonate salt is justified by its favorable solubility in acidic and neutral buffers and its defined ≥95% purity specification [1]. This ensures that the substrate can be prepared as a homogeneous solution and that the observed enzyme activity is due to the intended reaction, not artifacts from impurities.

Substrate Specificity Profiling in Serine Protease Families

In experiments aiming to profile the substrate specificity of a novel or characterized serine protease, BZ-Arg-OMe carbonate salt serves as a critical benchmark. Its well-documented, but not maximal, kcat [1] and unique pH profile [1] provide a distinct data point when comparing enzyme activity against a panel of synthetic substrates, helping to define the enzyme's active site preferences.

Application
Selection Property
Validation Focus
Serine protease assay development
pH-optimum characterization
pH-dependent activity profiling
Enzymatic synthesis in mixed media
Organic co-solvent tolerance
Hydrolysis rate in mixed solvent systems
Quantitative enzymology
Solubility and purity specifications
Reproducibility and impurity profiling
Substrate specificity profiling
Benchmark kinetic parameters
Comparative kcat and pH profiling

Technical Documentation Hub

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23 linked technical documents
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